molecular formula C10H18FNO2 B15304021 Tert-butyl ((1R,2S)-2-fluorocyclopentyl)carbamate

Tert-butyl ((1R,2S)-2-fluorocyclopentyl)carbamate

Cat. No.: B15304021
M. Wt: 203.25 g/mol
InChI Key: ZRKGOJBKUXGGOE-JGVFFNPUSA-N
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Description

tert-Butyl N-[(1R,2S)-2-fluorocyclopentyl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and biological applications. This compound is characterized by the presence of a tert-butyl group, a fluorocyclopentyl moiety, and a carbamate functional group.

Properties

Molecular Formula

C10H18FNO2

Molecular Weight

203.25 g/mol

IUPAC Name

tert-butyl N-[(1R,2S)-2-fluorocyclopentyl]carbamate

InChI

InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-8-6-4-5-7(8)11/h7-8H,4-6H2,1-3H3,(H,12,13)/t7-,8+/m0/s1

InChI Key

ZRKGOJBKUXGGOE-JGVFFNPUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1F

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R,2S)-2-fluorocyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorocyclopentyl derivative under specific conditions. One common method includes:

    Starting Materials: tert-Butyl carbamate and (1R,2S)-2-fluorocyclopentylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.

    Procedure: The tert-butyl carbamate is first dissolved in the solvent, followed by the addition of the fluorocyclopentylamine and the base. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of tert-butyl N-[(1R,2S)-2-fluorocyclopentyl]carbamate may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1R,2S)-2-fluorocyclopentyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorocyclopentyl moiety, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azido derivatives or other substituted products.

Scientific Research Applications

tert-Butyl N-[(1R,2S)-2-fluorocyclopentyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,2S)-2-fluorocyclopentyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. The fluorocyclopentyl moiety may enhance the compound’s binding affinity and specificity towards certain proteins or receptors, modulating their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate
  • tert-Butyl N-[(1R,2S)-2-(4-aminophenyl)cyclopropyl]carbamate

Uniqueness

tert-Butyl N-[(1R,2S)-2-fluorocyclopentyl]carbamate is unique due to the presence of the fluorocyclopentyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

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